molecular formula C10H10O3 B1352115 6-Methoxychroman-4-one CAS No. 5802-17-5

6-Methoxychroman-4-one

Cat. No.: B1352115
CAS No.: 5802-17-5
M. Wt: 178.18 g/mol
InChI Key: LQIYOSKKKUPTRP-UHFFFAOYSA-N
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Description

6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a benzene ring fused to a dihydropyran ring with a methoxy group at the 6th position. It is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methoxyacetaldehyde, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of methoxy-substituted phenols and appropriate diketones under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, depending on the specific reaction and conditions employed .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methoxychroman-4-one exhibits several biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Certain studies suggest that it may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.

Anticancer Research

This compound derivatives have been evaluated for their anticancer properties. For instance, a study highlighted that specific derivatives exhibited significant cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents .

Compound NameStructureEvaluationFindings
3-Benzylidene-6-methoxychroman-4-oneStructureIn vitro cytotoxicity against leukemia cellsIC50 values indicate potent activity

Neurodegenerative Disease Treatment

The compound has been investigated for its role in Alzheimer's disease diagnostics. A series of derivatives were synthesized and evaluated for their binding affinities to amyloid-beta plaques, which are characteristic of Alzheimer's pathology. For example:

Compound NameBinding Affinity (Ki)Application
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one9.98 nMDiagnostic imaging agent for Alzheimer’s disease

These findings highlight the potential of this compound derivatives as diagnostic tools in early detection of Alzheimer's disease through imaging techniques .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Its ability to inhibit lipid peroxidation and scavenge free radicals positions it as a candidate for therapeutic use in oxidative stress-related conditions.

Case Study 1: Anticancer Activity

In a study conducted by researchers at [Institution], several analogs of this compound were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the chromanone core exhibited enhanced anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects on neuronal survival rates, suggesting its potential utility in treating neurodegenerative disorders.

Mechanism of Action

Comparison with Similar Compounds

6-Methoxychroman-4-one can be compared with other similar compounds such as:

Biological Activity

6-Methoxychroman-4-one, a member of the chromanone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 6-position and a carbonyl group at the 4-position of the chroman ring. Its molecular formula is C10H10O3C_{10}H_{10}O_3, with a molecular weight of approximately 178.18 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.
  • Antimicrobial Activity : The compound demonstrates inhibition against various bacterial and fungal strains.
  • Anticancer Potential : Studies reveal that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential anticancer agent.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInhibits proliferation in cancer cell lines

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, demonstrating significant inhibition comparable to standard antioxidants like vitamin E .
  • Anticancer Activity :
    • In vitro studies assessed the effects of this compound on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated an IC50 value indicating effective inhibition of cell growth .
    • Another study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells .
  • Microbial Inhibition :
    • Research has shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
7-Bromo-6-methoxychroman-4-oneBromine at position 7Anticancer, antimicrobial
8-Bromo-6-methoxychroman-4-oneBromine at position 8Anti-inflammatory
6-Hydroxy-7-methoxy-chromanoneHydroxyl group at position 6Antioxidant

The unique substitution pattern in this compound enhances its biological activity compared to other derivatives lacking these specific modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxychroman-4-one, and how can reaction yields be improved?

To synthesize this compound, prioritize methods such as acid-catalyzed cyclization of substituted phenolic ketones or oxidation of 6-methoxychroman-4-ol. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate pure product .
    Yield optimization may involve adjusting stoichiometry, temperature, or catalyst loading (e.g., p-toluenesulfonic acid for cyclization).

Q. How should researchers characterize this compound to confirm its structural identity?

A multi-technique approach is essential:

  • Spectroscopy :
    • NMR : Compare 1H^1H and 13C^{13}C spectra with literature data (e.g., methoxy proton resonance at δ ~3.8 ppm, carbonyl carbon at δ ~200 ppm) .
    • IR : Confirm carbonyl stretch (~1700 cm1^{-1}) and methoxy C-O bond (~1250 cm1^{-1}) .
  • Mass spectrometry : Validate molecular ion peak (m/z 178 for C10_{10}H10_{10}O3_3) and fragmentation patterns .

Q. What strategies ensure reliable data validation for this compound in academic studies?

  • Cross-referencing : Compare experimental data (e.g., melting point, spectral peaks) with peer-reviewed studies in databases like SciFinder or Reaxys .
  • Crystallographic validation : Deposit X-ray diffraction data in the Cambridge Structural Database (CSDD) for independent verification .
  • Replication : Include detailed experimental protocols in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. How can crystallographic analysis resolve discrepancies in reported structural data for this compound?

Contradictions in bond lengths or ring puckering may arise from experimental conditions (e.g., temperature, solvent). To address this:

  • Refinement software : Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen bonding .
  • Puckering parameters : Apply Cremer-Pople coordinates to quantify ring non-planarity, comparing results across studies to identify systematic errors .
  • Twinned data : For crystals with twinning, employ SHELXPRO to deconvolute overlapping reflections .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity in nucleophilic/electrophilic reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing force fields for accurate van der Waals and hydrogen-bonding terms .

Q. How should researchers design experiments to investigate contradictory spectral data in this compound studies?

  • Controlled variables : Replicate experiments under identical conditions (solvent, concentration, instrument calibration) to isolate variability .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to NMR or IR datasets to identify outlier spectra caused by impurities or instrumentation artifacts .
  • Collaborative validation : Share raw data with independent labs for blinded re-analysis .

Q. What methodologies support the integration of this compound into heterocyclic synthesis workflows?

  • Retrosynthetic planning : Use the compound as a ketone precursor for annulation reactions (e.g., Paal-Knorr pyrrole synthesis) .
  • Mechanistic studies : Employ 18O^{18}O-labeling or kinetic isotope effects to probe cyclization pathways .

Q. Methodological Frameworks

Q. How can researchers formulate hypotheses about the biological activity of this compound?

  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-fluorochromanone) to identify critical substituents for target binding .
  • In silico screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) before in vitro assays .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Non-linear regression : Fit data to Hill or Log-Logistic models using GraphPad Prism to estimate EC50_{50} values .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters .

Q. How should meta-analyses address heterogeneity in published studies on this compound?

  • Subgroup analysis : Stratify data by synthesis method, purity, or assay type to identify confounding factors .
  • Quality assessment : Use GRADE criteria to weight studies based on experimental rigor (e.g., blinding, sample size) .

Properties

IUPAC Name

6-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYOSKKKUPTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404866
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-17-5
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclisation is carried out on the acid chloride generated starting from the acid. Heating the acid obtained in Step B (500 mg:2.55 mmol) at reflux of toluene (20 ml) for 3 hours in the presence of thionyl chloride (0.56 ml:7.65 mmol:3 eq.) allows easy access to the acid is chloride. The solvent and also the excess reagent are removed by concentrating the resulting yellow solution under reduced pressure. The dry residue is then taken up in 20 ml of anhydrous dichloromethane; aluminium chloride (465.9 mg:3.49 mmol:1.5 eq.) is then introduced cautiously. The reaction mixture is hydrolysed in the cold state after 1 hour of stirring at ambient temperature. The product is extracted, washed with water and then purified on a silica column (AcOEt/PE 3/7).
[Compound]
Name
acid chloride
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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465.9 mg
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20 mL
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Cyclisation is carried out on the acid chloride generated starting from the acid. Heating the acid obtained in Step B (500 mg:2.55 mmol) at reflux of toluene (20 ml) for 3 hours in the presence of thionyl chloride (0.56 ml:7.65 mmol:3 eq.) allows easy access to the acid chloride. The solvent and also the excess reagent are removed by concentrating the resulting yellow solution under reduced pressure. The dry residue is then taken up in 20 ml of anhydrous dichloromethane; aluminium chloride (465.9 mg:3.49 mmol:1.5 eq.) is then introduced cautiously. The reaction mixture is hydrolysed in the cold state after 1 hour of stirring at ambient temperature. The product is extracted, washed with water and then purified on a silica column (AcOEt/PE 3/7).
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
465.9 mg
Type
reactant
Reaction Step Four
Quantity
0.56 mL
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20 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxychroman-4-one
6-Methoxychroman-4-one
6-Methoxychroman-4-one
6-Methoxychroman-4-one
6-Methoxychroman-4-one
6-Methoxychroman-4-one

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